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Compound of Interest

Compound Name: YTR107

Cat. No.: B15584608 Get Quote

An In-depth Technical Guide to YTR107: A Novel Radiosensitizer Targeting Nucleophosmin

(NPM1)

Introduction
YTR107 is a novel small molecule entity identified through a forward chemical genetics

approach designed to discover compounds that enhance the efficacy of ionizing radiation in

cancer therapy.[1][2] It functions as a potent radiosensitizer across a broad spectrum of tumor

cell lines, including those with mutations in key oncogenes like RAS, ErbB, PIK3CA, and BRAF.

[2][3] The primary molecular target of YTR107 has been identified as Nucleophosmin (NPM1),

a multifunctional chaperone protein critically involved in DNA double-strand break (DSB) repair.

[1][4] This document provides a comprehensive overview of the chemical structure, properties,

mechanism of action, and experimental validation of YTR107.

Chemical Structure and Properties
YTR107 is a synthetic compound belonging to the pyrimidine-2,4,6-trione class. Its systematic

name is 5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione.[1][3][5] The

structure was confirmed through nuclear magnetic resonance spectroscopy (¹H and ¹³C NMR),

mass spectrometry, and elemental combustion analysis.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15584608?utm_src=pdf-interest
https://www.benchchem.com/product/b15584608?utm_src=pdf-body
https://www.benchchem.com/product/b15584608?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3195947/
https://www.medchemexpress.com/mce_publications/21878537.html
https://www.medchemexpress.com/mce_publications/21878537.html
https://www.researchgate.net/publication/51606336_The_Novel_Chemical_Entity_YTR107_Inhibits_Recruitment_of_Nucleophosmin_to_Sites_of_DNA_Damage_Suppressing_Repair_of_DNA_Double-Strand_Breaks_and_Enhancing_Radiosensitization
https://www.benchchem.com/product/b15584608?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3195947/
https://aacrjournals.org/cancerres/article/80/16_Supplement/6164/644725/Abstract-6164-Small-molecule-targeting-of-the-NPM1
https://www.benchchem.com/product/b15584608?utm_src=pdf-body
https://www.benchchem.com/product/b15584608?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3195947/
https://www.researchgate.net/publication/51606336_The_Novel_Chemical_Entity_YTR107_Inhibits_Recruitment_of_Nucleophosmin_to_Sites_of_DNA_Damage_Suppressing_Repair_of_DNA_Double-Strand_Breaks_and_Enhancing_Radiosensitization
https://www.researchgate.net/figure/YTR107-inhibits-repair-of-DNA-DSBs-Cells-were-exposed-to-DMSO-A-or-YTR107-25-mmol-L_fig5_51606336
https://pmc.ncbi.nlm.nih.gov/articles/PMC3195947/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Systematic Name

5-((N-benzyl-1H-indol-3-

yl)methylene)pyrimidine-

2,4,6(1H,3H,5H)-trione

[1][3]

Molecular Formula C₂₀H₁₅N₃O₃ Calculated

Molecular Weight 361.36 g/mol Calculated

Appearance
Not specified in provided

results
N/A

Solubility
Soluble in DMSO for in vivo/in

vitro use
[3][3]

Chemical Structure of YTR107

Mechanism of Action
YTR107 exerts its radiosensitizing effect by directly targeting Nucleophosmin (NPM1) and

disrupting its role in the DNA damage response (DDR).

Binding to NPM1: YTR107 binds directly to the N-terminal domain (residues 1-122) of NPM1.

[3][5] This interaction is crucial for its activity, as demonstrated by in silico docking studies

and affinity-based protein capture assays.[4]

Inhibition of NPM1 Oligomerization: The binding of YTR107 to the N-terminal domain

prevents the formation of NPM1 pentamers, promoting its monomerization.[3][5][6] The

oligomeric state of NPM1 is essential for its proper function and localization.

Suppression of DNA Repair: In response to ionizing radiation, phosphorylated NPM1

(pT199-NPM) is recruited to sites of DNA double-strand breaks (DSBs), where it participates

in the homologous recombination (HR) repair pathway.[1][3] YTR107 inhibits this critical

translocation of pT199-NPM to DNA damage foci (marked by γH2AX).[3] By preventing

NPM1 recruitment, YTR107 subsequently blocks the formation of RAD51 foci, a key step in

HR, thereby suppressing the repair of lethal DSBs.[3][4][5]
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This cascade of events leads to an accumulation of unrepaired DNA damage following

radiation, ultimately resulting in enhanced cancer cell death.
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Caption: Mechanism of YTR107 action on the DNA damage response pathway.

Quantitative Data
YTR107 has demonstrated significant radiosensitizing activity in a variety of cancer cell lines

and in preclinical xenograft models.

Table 1: In Vitro Radiosensitization by YTR107
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Cell Line Cancer Type
Dose Modifying
Factor (DMF)

Reference

HT29
Colorectal

Adenocarcinoma
> 1.5 [3][4]

D54 Glioblastoma > 1.5 [3][4]

PANC1 Pancreatic Carcinoma > 1.5 [3][4]

MDA-MB-231 Breast Carcinoma
Not specified, but

sensitized
[3]

H460
Non-Small Cell Lung

Cancer (NSCLC)

Not specified, but

sensitized
[3]

A549
Non-Small Cell Lung

Cancer (NSCLC)

Not specified, but

sensitized
[4]

HCC1809 Breast Carcinoma Sensitized [3]

Multiple 7 NSCLC Lines > 1.5 [4]

Note: The DMF is defined as the dose of radiation required to reduce cell survival to 10% in

control cells divided by the dose required for the same effect in YTR107-treated cells.[3]

Table 2: In Vivo Efficacy in Xenograft Models
Model Treatment Outcome Reference

HT29 Xenograft

10 mg/kg YTR107

(i.p.) + 3 Gy radiation

(daily x 7)

4.7-fold increase in

tumor growth delay
[4]

A549 Xenograft

20 mg/kg YTR107

(i.p.) + 2.2 Gy

radiation (daily x 7)

Increased survival to

60% (vs. 20% with

radiation alone) at 70

days

[4]

Experimental Protocols
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The characterization of YTR107 involved several key experimental methodologies.

Target Identification via Affinity-Based Proteomics
This protocol was used to identify NPM1 as the primary binding partner of YTR107.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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